![molecular formula C9H11N3O B2500640 2,5,6-三甲基吡唑并[1,5-a]嘧啶-7-醇 CAS No. 478077-89-3](/img/structure/B2500640.png)

2,5,6-三甲基吡唑并[1,5-a]嘧啶-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

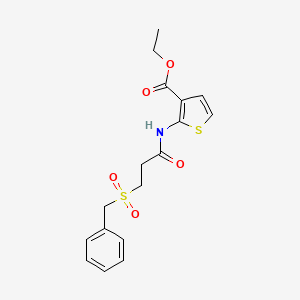

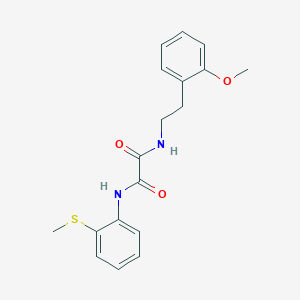

The compound of interest, 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol, is a derivative of the pyrazolopyrimidine family, which is a class of heterocyclic aromatic organic compounds. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. The pyrazolopyrimidine scaffold is known to be a versatile core structure for the development of various pharmacologically active agents, including anti-inflammatory, antimicrobial, and receptor antagonists .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions, including cyclocondensation, formylation, and three-component condensation reactions. For instance, a one-pot microwave-assisted process has been reported for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for the preparation of functional fluorophores . Similarly, three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone have been used to synthesize related compounds such as (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ols . These synthetic methods highlight the chemical versatility and the potential for structural diversification within the pyrazolopyrimidine framework.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a bicyclic scaffold that can be substituted at various positions to modulate the compound's properties. Structural elucidation is typically achieved through NMR measurements and X-ray diffraction analysis, which confirm the regioselectivity of the reactions and the identity of the synthesized compounds . The molecular structure is crucial for the biological activity of these compounds, as it determines the interaction with biological targets such as enzymes or receptors.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives undergo various chemical transformations, which can be used to further modify their structure and enhance their biological activity. For example, the cyclocondensation of 3-amino-1,2,4-triazole with 4-methylpent-3-en-2-one has been used to synthesize 5,5,7-Trimethyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and its chemical transformations have been explored with different reagents . These reactions allow for the introduction of diverse substituents and the generation of a wide array of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, fluorescence, and photophysical properties, are influenced by the nature of the substituents on the core structure. For instance, derivatives substituted at position 7 with different acceptor or donor groups have shown significant fluorescence intensity and quantum yields, suggesting their utility as fluorescent probes . Additionally, the introduction of specific functional groups can lead to compounds with anti-inflammatory properties devoid of ulcerogenic activity, which is a significant advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

科学研究应用

当然!以下是关于 2,5,6-三甲基吡唑并[1,5-a]嘧啶-7-醇 的科学研究应用的全面分析,重点介绍六种独特的应用:

癌症治疗

2,5,6-三甲基吡唑并[1,5-a]嘧啶-7-醇 已被证明具有作为 CDK2 抑制剂 的潜力,这在癌症治疗中至关重要。CDK2(细胞周期蛋白依赖性激酶 2)在细胞周期调节中起着重要作用,抑制它可以导致选择性靶向肿瘤细胞。 研究表明该化合物衍生物对各种癌细胞系表现出细胞毒活性,包括 MCF-7(乳腺癌)、HCT-116(结肠癌)和 HepG-2(肝癌) .

抗菌剂

该化合物已被研究其 抗菌特性。其衍生物已针对多种细菌和真菌菌株进行了测试,并显示出可喜的结果。 2,5,6-三甲基吡唑并[1,5-a]嘧啶-7-醇 的结构修饰可以提高其对抗病原体的功效,使其成为开发新型抗菌剂的潜在候选者 .

抗炎应用

2,5,6-三甲基吡唑并[1,5-a]嘧啶-7-醇 已被研究其 抗炎特性。它可以抑制促炎细胞因子和酶的产生,这些细胞因子和酶参与炎症反应。 这使其成为治疗关节炎和炎症性肠病等炎症性疾病的潜在治疗剂 .

神经保护作用

研究表明该化合物可能具有 神经保护作用。它可以保护神经元细胞免受氧化应激和细胞凋亡,这些在阿尔茨海默病和帕金森病等神经退行性疾病中很常见。 调节神经炎症途径的能力进一步支持其在神经保护方面的潜力 .

酶抑制

该化合物已被探索作为涉及代谢途径的各种酶的酶抑制剂。其抑制特定酶的能力可用于治疗代谢紊乱和设计酶靶向药物。

这些应用突出了 2,5,6-三甲基吡唑并[1,5-a]嘧啶-7-醇 在科学研究各个领域的通用性和潜力。如果您需要有关任何特定应用程序的更详细的信息,请随时提出!

RSC Advances Ambeed ChemicalBook NIST Chemistry WebBook : RSC Advances : Ambeed

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are considered a privileged scaffold for combinatorial library design and drug discovery . Therefore, the future directions of 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol could involve further exploration of its potential applications in these fields.

作用机制

Target of Action

Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

This suggests that 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol may also interact with CDK2 to inhibit its activity, thereby affecting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells . This can result in the inhibition of tumor cell growth, making CDK2 a promising target for cancer treatment .

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . This suggests that 2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol may also exhibit similar cytotoxic effects, potentially making it a promising candidate for cancer treatment .

属性

IUPAC Name |

2,5,6-trimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5-4-8-10-7(3)6(2)9(13)12(8)11-5/h4,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEDLYVPQVRUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2N1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)

![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)

![2,4,7,8-Tetramethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500577.png)